molecular formula C9H10BrClN2O3 B6218792 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2751615-75-3

7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6218792
CAS No.: 2751615-75-3
M. Wt: 309.54 g/mol
InChI Key: FXRTXONBKWRCNK-UHFFFAOYSA-N
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Description

The compound “7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride” is likely to be a benzoxazepine derivative. Benzoxazepines are seven-membered heterocyclic compounds containing a nitrogen and an oxygen atom. They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound contains a benzoxazepine core, which is a seven-membered ring fused to a benzene ring. It also has bromo and nitro substituents at positions 7 and 9, respectively .


Chemical Reactions Analysis

Benzoxazepines can undergo various chemical reactions, including electrophilic aromatic substitution, due to the presence of the aromatic ring .

Future Directions

The future research directions would depend on the biological activity of the compound. Given the wide range of activities exhibited by benzoxazepines, it could be explored for potential applications in medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrophenol", "2-bromoaniline", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-nitrophenol with sulfuric acid and nitric acid to form 2-nitrophenol-4-nitrophenol", "Step 2: Reduction of 2-nitrophenol-4-nitrophenol with sodium borohydride to form 2-amino-4-nitrophenol", "Step 3: Diazotization of 2-bromoaniline with sodium nitrite and hydrochloric acid to form 2-bromoaniline diazonium chloride", "Step 4: Coupling of 2-amino-4-nitrophenol with 2-bromoaniline diazonium chloride to form 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine", "Step 5: Quaternization of 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine with hydrochloric acid and acetic anhydride to form 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride" ] }

CAS No.

2751615-75-3

Molecular Formula

C9H10BrClN2O3

Molecular Weight

309.54 g/mol

IUPAC Name

7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H9BrN2O3.ClH/c10-7-3-6-5-11-1-2-15-9(6)8(4-7)12(13)14;/h3-4,11H,1-2,5H2;1H

InChI Key

FXRTXONBKWRCNK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2[N+](=O)[O-])Br.Cl

Purity

95

Origin of Product

United States

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